Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a bicyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of trichloroacetyl chloride. The reaction is carried out under nitrogen atmosphere at 15°C, followed by stirring at room temperature overnight. The mixture is then treated with a saturated solution of ammonium chloride, extracted with ethyl acetate, and purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate for the preparation of more complex molecules. Its unique spiro structure makes it a valuable building block in the synthesis of heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, inhibiting or modulating the activity of the target. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness: Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spiro structure and the position of the tert-butyl and oxo groups. This structural arrangement provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-13(14)7-5-4-6-8-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFMAHQODPBPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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